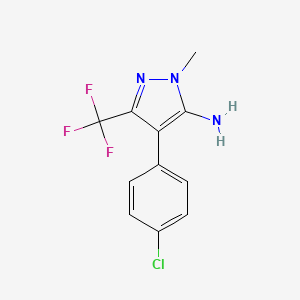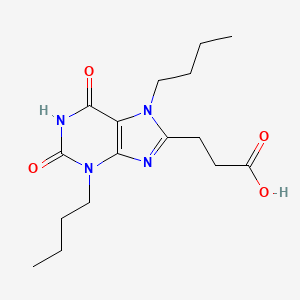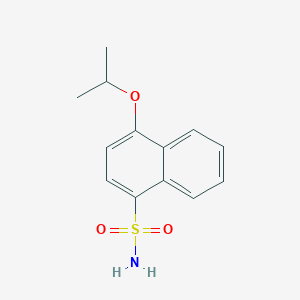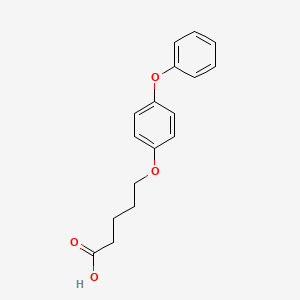![molecular formula C12H17BrN2O B6143066 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol CAS No. 1040334-64-2](/img/structure/B6143066.png)
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol has a variety of applications in scientific research. It has been used as a building block for synthesizing other compounds, such as this compound-based polymers and conjugated polymers. It has also been used as a ligand for binding metal ions, such as copper, cobalt, and nickel. In addition, this compound has been used as a reagent for various reactions, such as the synthesis of polymers, the synthesis of fluorescent dyes, and the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol is not fully understood. However, it is thought to act as an electron donor and acceptor, allowing it to bind to metal ions and form complexes. It is also thought to act as a Lewis acid, allowing it to facilitate a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In humans, this compound has been shown to have an antioxidant effect, as well as a protective effect against oxidative stress. In plants, this compound has been shown to have a positive effect on growth and development, as well as a protective effect against drought and cold stress. In animals, this compound has been shown to have a protective effect against UV radiation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. In addition, it is relatively non-toxic and has low environmental impact. However, there are some limitations to its use. It is a relatively expensive compound, and it is not soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are many potential future directions for research on 4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications as a reagent for various reactions, such as the synthesis of pharmaceuticals. Furthermore, research could be done to explore its potential for use in medical treatments and therapies. Finally, research could be done to explore its potential for use in industrial processes, such as the synthesis of polymers and other compounds.
Méthodes De Synthèse
4-[(2-amino-4-bromophenyl)amino]cyclohexan-1-ol can be synthesized by a two-step process. The first step involves the reaction of 2-amino-4-bromobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction produces 4-amino-2-bromocyclohexanone, which is then reacted with ammonia in the presence of a catalyst such as palladium chloride. This reaction yields this compound.
Propriétés
IUPAC Name |
4-(2-amino-4-bromoanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c13-8-1-6-12(11(14)7-8)15-9-2-4-10(16)5-3-9/h1,6-7,9-10,15-16H,2-5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSVYAJXSCWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=C(C=C2)Br)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)

![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![N-[(4-methylphenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143008.png)





![2-[4-(4-methylphenyl)-2-(pyridin-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B6143055.png)
![{1-[4-(propan-2-yl)phenyl]cyclopentyl}methanamine](/img/structure/B6143069.png)
![N-[3-(aminomethyl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6143072.png)
